molecular formula C6H7N3O4 B116689 ethyl 5-nitro-1H-pyrazole-3-carboxylate CAS No. 39846-84-9

ethyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B116689
CAS No.: 39846-84-9
M. Wt: 185.14 g/mol
InChI Key: SNZZJCBTYCCHNG-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C6H7N3O4, and it has a molecular weight of 185.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-nitro-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines. This reaction typically occurs with excellent regioselectivity, resulting in the formation of 1,3,5-trisubstituted pyrazoles . Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the synthesis of pyrazole derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, aryl iodides, and transition-metal catalysts. Reaction conditions often involve the use of solvents such as ethanol and the application of heat or light to drive the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

Ethyl 5-nitro-1H-pyrazole-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Biological Activity

Ethyl 5-nitro-1H-pyrazole-3-carboxylate (C6H7N3O4) is a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuropharmacological effects. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a nitro group at the 5-position and an ethyl ester at the 3-position. Its molecular weight is approximately 185.14 g/mol, which contributes to its solubility and reactivity in biological systems. The compound's ability to undergo tautomerism enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins involved in critical biochemical pathways. It has been shown to inhibit specific enzymes related to inflammatory responses and oxidative stress, suggesting its potential as an anti-inflammatory agent .

Biochemical Pathways

Research indicates that this compound can modulate several biochemical pathways, including:

  • Enzyme Inhibition : this compound can inhibit enzymes associated with inflammatory processes, potentially reducing inflammation .
  • Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that interact with proteins, altering their activity and function .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (μmol/mL)
Staphylococcus aureus0.050
Escherichia coli0.038
Pseudomonas aeruginosa0.067
Candida albicans0.020

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Animal model studies have shown that at low doses, it can effectively reduce inflammation markers without severe side effects .

Pharmacokinetics and Toxicity

This compound demonstrates high gastrointestinal absorption and can cross the blood-brain barrier, making it suitable for central nervous system applications . However, safety assessments indicate that it should be handled with care due to potential toxicity.

Case Study: Neuropharmacological Applications

A study explored the effects of this compound on models of neurodegenerative diseases. The compound showed promise in reducing neuroinflammation and protecting neuronal cells from oxidative damage, suggesting its potential application in treating conditions like Alzheimer's disease .

Research Findings on Enzyme Interaction

In vitro assays demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways related to inflammation. This inhibition was dose-dependent, indicating a potential therapeutic window for clinical applications .

Properties

IUPAC Name

ethyl 5-nitro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-5(8-7-4)9(11)12/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZZJCBTYCCHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361574
Record name ethyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39846-84-9
Record name Ethyl 5-nitro-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39846-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39846-84-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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